molecular formula C15H9NO4 B1363413 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid CAS No. 40101-51-7

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Cat. No. B1363413
CAS RN: 40101-51-7
M. Wt: 267.24 g/mol
InChI Key: FGYKYCMETOWTHT-UHFFFAOYSA-N
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Description

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid, also known as DIBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is a derivative of isoindoline-1,3-dione, and its unique chemical structure makes it a promising candidate for use in a range of applications.

Scientific Research Applications

Organometallic Chemistry

  • The compound is used in the synthesis of organotin(IV) carboxylates. These carboxylates exhibit interesting supramolecular structures and have potential applications in materials science due to their thermal stability and structural properties (Xiao et al., 2013).

Crystallography and Structural Analysis

  • Studies involving 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid have contributed to the understanding of molecular structures and interactions. For example, it has been used in the synthesis of macrocyclic organotin(IV) carboxylates, where X-ray crystallography diffraction analyses reveal intricate molecular architectures (Xiao et al., 2014).

Medicinal Chemistry

  • Some derivatives of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid have been studied for their anti-tumoral activities. This research is pivotal in the development of new chemotherapeutic agents (Xiao et al., 2019).

Material Science

  • In material science, derivatives of this compound have been used to study aggregation enhanced emission and solid-state emission. These findings are significant in the development of new materials for optical and electronic applications (Srivastava et al., 2016).

Pharmaceutical Research

  • Research has also been conducted on the genotoxicity of compounds related to 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid, which is crucial for assessing the safety of new drugs for diseases like sickle cell disease (dos Santos et al., 2011).

Synthetic Chemistry

  • Additionally, it has been used as a precursor in various synthetic chemistry applications, such as in the development of new methods for the synthesis of structurally complex compounds (Tkachuk et al., 2020).

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-13-11-6-1-2-7-12(11)14(18)16(13)10-5-3-4-9(8-10)15(19)20/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYKYCMETOWTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356606
Record name 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

CAS RN

40101-51-7
Record name 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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